molecular formula C33H40N2O4S B1243269 alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile

alpha-(3,4-Dimethoxyphenyl)-3,4-dihydro-6,7-dimethoxy-alpha-[(4-methylphenyl)thio]-2(1H)-isoquinolineheptanenitrile

Cat. No. B1243269
M. Wt: 560.7 g/mol
InChI Key: HLOQUFKUYZBZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(C(C#N)(CCCCCCl)Sc2ccc(C)cc2)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:28][O:29][c:30]1[cH:31][c:32]2[c:37]([cH:38][c:39]1[O:40][CH3:41])[CH2:36][NH:35][CH2:34][CH2:33]2.[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:8]#[N:9])([c:10]1[cH:11][c:12]([O:18][CH3:19])[c:13]([O:16][CH3:17])[cH:14][cH:15]1)[S:20][c:21]1[cH:22][cH:23][c:24]([CH3:27])[cH:25][cH:26]1>>[CH2:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([C:8]#[N:9])([c:10]1[cH:11][c:12]([O:18][CH3:19])[c:13]([O:16][CH3:17])[cH:14][cH:15]1)[S:20][c:21]1[cH:22][cH:23][c:24]([CH3:27])[cH:25][cH:26]1)[N:35]1[CH2:34][CH2:33][c:32]2[cH:31][c:30]([O:29][CH3:28])[c:39]([O:40][CH3:41])[cH:38][c:37]2[CH2:36]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc2c(cc1OC)CNCC2
Name
COc1ccc(C(C#N)(CCCCCCl)Sc2ccc(C)cc2)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc(C(C#N)(CCCCCCl)Sc2ccc(C)cc2)cc1OC

Outcomes

Product
Name
Type
product
Smiles
COc1ccc(C(C#N)(CCCCCN2CCc3cc(OC)c(OC)cc3C2)Sc2ccc(C)cc2)cc1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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